6-Acetyl-2-(2-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that likely belongs to the class of compounds known as acylated amino acids and peptides . These are amino acids or peptides in which the amino group is acylated with a carboxylic acid or a derivative thereof . The structure suggests that it might have interesting chemical and biological properties, but without specific studies, it’s hard to predict.
Scientific Research Applications
- Researchers have explored the antimicrobial and antiviral potential of this compound. Its unique structure may contribute to inhibiting microbial growth or viral replication .
- Cyanoacetamide derivatives, including this compound, serve as valuable precursors for heterocyclic synthesis. The carbonyl and cyano groups in these molecules enable reactions with bidentate reagents, leading to diverse heterocyclic compounds. The active hydrogen on C-2 also participates in condensation and substitution reactions .
- Interestingly, 6-Acetyl-2,3,4,5-tetrahydropyridine, a structural homolog of our compound, contributes to the aroma of baked goods like white bread, popcorn, and tortillas. Understanding its flavor chemistry could have broader implications .
- Researchers have investigated the chemical reactivity and reactions of cyanoacetamide derivatives to create novel heterocyclic moieties. These compounds may hold promise as potential chemotherapeutic agents .
- The unique functional groups in this compound make it an interesting candidate for catalytic reactions or as a building block in organic synthesis. Investigating its reactivity with various substrates could yield valuable insights .
- When subjected to microwave irradiation with cyclohexanone, sulfur, and aluminum oxide as a solid support, this compound can yield thiophene derivatives. This method provides an efficient route to modify its structure .
Antimicrobial and Antiviral Activities
Heterocyclic Synthesis
Flavor and Aroma Chemistry
Biologically Active Novel Heterocycles
Catalysis and Organic Synthesis
Thiophene Derivatives via Microwave Irradiation
properties
IUPAC Name |
6-acetyl-2-[(2-chlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S/c1-9(22)21-7-6-11-13(8-21)25-17(14(11)15(19)23)20-16(24)10-4-2-3-5-12(10)18/h2-5H,6-8H2,1H3,(H2,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHVDLGNXYCMQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-2-(2-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.